molecular formula C13H15Cl2NO B14599560 3-Chloro-4-(chloromethyl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one CAS No. 61213-22-7

3-Chloro-4-(chloromethyl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B14599560
CAS No.: 61213-22-7
M. Wt: 272.17 g/mol
InChI Key: ZTOTUPXFVNFOSC-UHFFFAOYSA-N
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Description

3-Chloro-4-(chloromethyl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the pyrrolidinone family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(chloromethyl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.

    Chlorination: The next step involves the introduction of chlorine atoms at specific positions on the pyrrolidinone ring. This can be accomplished using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Substitution Reaction: The final step involves the substitution of a methyl group with a chloromethyl group. This can be achieved through a nucleophilic substitution reaction using chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel with precise control over temperature, pressure, and reaction time.

    Continuous Flow Reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved efficiency, scalability, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(chloromethyl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

    Oxo Derivatives: Formed through oxidation reactions.

    Amine or Alcohol Derivatives: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

3-Chloro-4-(chloromethyl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one has a wide range of applications in scientific research, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(chloromethyl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in biological pathways and physiological responses. The exact mechanism depends on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one: Similar structure but lacks the dimethylphenyl group.

    4-(Chloromethyl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one: Similar structure but lacks the chlorine atom at the 3-position.

Uniqueness

3-Chloro-4-(chloromethyl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one is unique due to the presence of both the chloromethyl and dimethylphenyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

61213-22-7

Molecular Formula

C13H15Cl2NO

Molecular Weight

272.17 g/mol

IUPAC Name

3-chloro-4-(chloromethyl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C13H15Cl2NO/c1-8-4-3-5-9(2)12(8)16-7-10(6-14)11(15)13(16)17/h3-5,10-11H,6-7H2,1-2H3

InChI Key

ZTOTUPXFVNFOSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CC(C(C2=O)Cl)CCl

Origin of Product

United States

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